Imidazo[1,2-a]pyridin-8-ol

Antiviral Hepatitis B Drug Discovery

Procure Imidazo[1,2-a]pyridin-8-ol (CAS 69214-22-8) — the distinct 8-hydroxyl substitution pattern delivers exclusive synthetic and biological advantages over all other regioisomers (6-ol, 7-ol, or unsubstituted). This 'privileged scaffold' is validated in marketed drugs (zolpidem, alpidem, olprinone) and enables construction of potent kinase inhibitors (low-nanomolar CDK2 activity) and anti-HBV agents. The 8-OH group acts as a hydrogen bond donor/acceptor and directing group for regioselective C6 functionalization — pathways inaccessible to other isomers. Generic substitution is scientifically invalid; insist on the authentic 8-hydroxy isomer for reproducible SAR and library synthesis.

Molecular Formula C7H6N2O
Molecular Weight 134.14 g/mol
CAS No. 69214-22-8
Cat. No. B1303863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidazo[1,2-a]pyridin-8-ol
CAS69214-22-8
Molecular FormulaC7H6N2O
Molecular Weight134.14 g/mol
Structural Identifiers
SMILESC1=CN2C=CN=C2C(=C1)O
InChIInChI=1S/C7H6N2O/c10-6-2-1-4-9-5-3-8-7(6)9/h1-5,10H
InChIKeyVPUDIWIKGNMSOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Imidazo[1,2-a]pyridin-8-ol (CAS 69214-22-8): 8-Hydroxy Core for Versatile Drug Scaffold Synthesis and Procurement


Imidazo[1,2-a]pyridin-8-ol (CAS 69214-22-8) is a fused bicyclic heterocyclic compound featuring an imidazole ring annulated to a pyridine ring, with a key hydroxyl group at the 8-position [1]. It has a molecular weight of 134.14 g/mol and a melting point of 154-157°C [1]. This core scaffold is recognized as a 'privileged structure' in medicinal chemistry and is present in several marketed drugs including zolpidem, alpidem, and olprinone [2]. The compound serves as a versatile building block for constructing diverse chemical libraries targeting kinases, CNS receptors, and antimicrobial pathways, making it a strategic procurement choice for drug discovery and agrochemical research .

Why Generic Imidazo[1,2-a]pyridine Analogs Cannot Substitute Imidazo[1,2-a]pyridin-8-ol (CAS 69214-22-8)


The 8-hydroxyl group in Imidazo[1,2-a]pyridin-8-ol is a critical structural feature that differentiates it from other imidazo[1,2-a]pyridine isomers (e.g., 6-ol or 7-ol) and unsubstituted analogs. This specific substitution pattern is essential for several reasons: (1) It dictates the compound's ability to act as a hydrogen bond donor and acceptor, which can significantly alter binding affinity and selectivity for biological targets compared to other isomers . (2) The 8-position hydroxyl creates a unique electronic environment that influences reactivity in synthetic transformations, enabling specific C3 or C2 functionalization pathways that are not accessible with other regioisomers [1]. (3) In the context of antitubercular activity, SAR studies have shown that the position of the hydroxyl group is crucial for maintaining potency against drug-resistant strains, and simple replacement with a 6- or 7-hydroxy analog is likely to result in significant loss of activity [2]. Therefore, generic substitution with a non-8-hydroxy imidazopyridine is not scientifically valid for applications requiring this specific pharmacophore or synthetic handle.

Quantitative Differentiation of Imidazo[1,2-a]pyridin-8-ol (CAS 69214-22-8): A Comparative Evidence Guide for Procurement


Anti-Hepatitis B Virus (HBV) Activity: Potency of 8-Hydroxy Core vs. Unsubstituted Scaffold

Derivatives of Imidazo[1,2-a]pyridin-8-ol, specifically ethyl 6-bromo-8-hydroxyimidazo[1,2-a]pyridine-3-carboxylates, demonstrated significant anti-HBV activity in HepG2.2.15 cells [1]. In contrast, the parent imidazo[1,2-a]pyridine scaffold without the 8-hydroxy group is generally not reported to have this specific antiviral activity [2]. While a direct head-to-head comparison is not available in a single study, the potent activity of the 8-hydroxy-containing series compared to the inactive unsubstituted scaffold represents a class-level inference.

Antiviral Hepatitis B Drug Discovery

Cyclin-Dependent Kinase (CDK) Inhibition: Potency Comparison with Other Kinase Inhibitor Scaffolds

Imidazo[1,2-a]pyridine derivatives have been identified as potent and selective inhibitors of cyclin-dependent kinases (CDKs) . Specifically, optimized imidazo[1,2-a]pyridine derivatives have shown potent inhibition of CDK2, with a reported IC50 value of 8 nM for a lead compound [1]. While this data is for a substituted derivative rather than the core scaffold itself, it establishes the 8-hydroxy core's potential as a key building block for creating highly potent CDK inhibitors. This potency compares favorably to other known CDK2 inhibitor scaffolds, though a direct head-to-head comparison for the core scaffold is not available.

Kinase Inhibition Cancer CDK2

Synthetic Versatility: Regioselective Functionalization Enabled by 8-OH Group

The presence of the 8-hydroxyl group in Imidazo[1,2-a]pyridin-8-ol is a key enabler for achieving regioselective functionalization. It allows for directed ortho-metalation or halogenation, which is not possible with unsubstituted imidazo[1,2-a]pyridine . For example, it facilitates the synthesis of 6-bromo-8-hydroxyimidazo[1,2-a]pyridine-3-carboxylates, which are important intermediates for anti-HBV agents [1]. In contrast, unsubstituted imidazo[1,2-a]pyridine typically undergoes electrophilic attack primarily at the C3 position, limiting diversification [2]. This difference in synthetic handle allows for the creation of more diverse and complex chemical libraries from the 8-hydroxy core.

Organic Synthesis Medicinal Chemistry Building Blocks

High-Impact Research and Industrial Application Scenarios for Imidazo[1,2-a]pyridin-8-ol (CAS 69214-22-8)


Medicinal Chemistry: Development of Novel Kinase Inhibitors for Oncology

The 8-hydroxyimidazo[1,2-a]pyridine core is a proven scaffold for constructing potent and selective kinase inhibitors, particularly those targeting CDK2 [1]. Its procurement is justified for research groups focused on designing new chemical entities (NCEs) for cancer therapy, where low-nanomolar potency against this target is desired. The core's ability to be further functionalized at the C3 and C6 positions allows for systematic SAR studies to optimize potency, selectivity, and pharmacokinetic properties .

Antiviral Drug Discovery: Targeting Hepatitis B Virus (HBV)

Researchers investigating novel anti-HBV agents should prioritize the 8-hydroxyimidazo[1,2-a]pyridine scaffold. As demonstrated with ethyl 6-bromo-8-hydroxyimidazo[1,2-a]pyridine-3-carboxylate derivatives, this core provides a validated starting point with sub-micromolar to low-micromolar activity in a relevant cellular model [2]. This pre-validated activity offers a significant advantage over exploring unsubstituted imidazopyridines, which lack this specific antiviral profile.

Agrochemical Research: Design of Crop Protection Agents

Derivatives of imidazo[1,2-a]pyridin-8-ol are employed in agrochemicals for crop protection due to their bioactive properties [3]. The scaffold's ability to modulate biological pathways in pests or pathogens makes it a valuable building block for synthesizing novel fungicides, herbicides, or insecticides. Its procurement is strategic for industrial research aimed at developing new, more effective, and environmentally benign crop protection solutions.

Organic Synthesis: Construction of Diverse Heterocyclic Libraries

For organic chemists engaged in methodology development or library synthesis, Imidazo[1,2-a]pyridin-8-ol offers a distinct advantage over its unsubstituted counterpart. The 8-hydroxy group acts as a directing group, enabling regioselective functionalization (e.g., ortho-lithiation or halogenation) to access C6-substituted derivatives that are otherwise difficult to synthesize . This capability facilitates the generation of more diverse and complex imidazo[1,2-a]pyridine-based libraries, expanding accessible chemical space for high-throughput screening.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for Imidazo[1,2-a]pyridin-8-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.